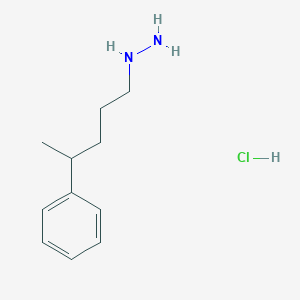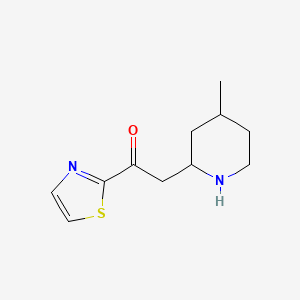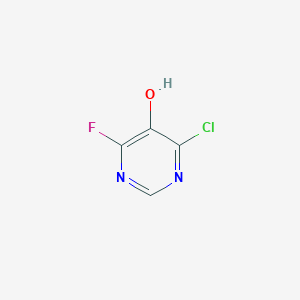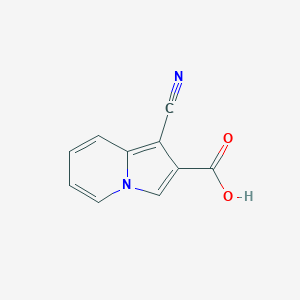
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is a compound that features a unique structure combining an azetidine ring with a cyclopentanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol can be achieved through several methods. This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges in terms of scope and limitations .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent aza-Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological activity and interactions with enzymes and receptors.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopentanol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A four-membered oxygen-containing ring with similar applications in medicinal chemistry.
Pyrrole-substituted azetidinones: Compounds that combine azetidine and pyrrole structures, used in various synthetic and medicinal applications.
Uniqueness
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is unique due to its combination of an azetidine ring with a cyclopentanol moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO2/c1-9(11)4-2-3-8(9)12-7-5-10-6-7/h7-8,10-11H,2-6H2,1H3 |
InChI Key |
CXXIXLFDUIDMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1OC2CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(phenylseleno)-L-alanine](/img/structure/B13084831.png)








![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)



![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
